molecular formula C26H36O9 B1238118 [(7Z,11E)-5,14-Diacetyloxy-17-hydroxy-4,8,12-trimethyl-16-methylidene-3,18-dioxatricyclo[13.3.0.02,4]octadeca-7,11-dien-9-yl] acetate CAS No. 66656-91-5

[(7Z,11E)-5,14-Diacetyloxy-17-hydroxy-4,8,12-trimethyl-16-methylidene-3,18-dioxatricyclo[13.3.0.02,4]octadeca-7,11-dien-9-yl] acetate

Cat. No.: B1238118
CAS No.: 66656-91-5
M. Wt: 492.6 g/mol
InChI Key: URSNRAUXXIOGIJ-MGDWIPCISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(7Z,11E)-5,14-Diacetyloxy-17-hydroxy-4,8,12-trimethyl-16-methylidene-3,18-dioxatricyclo[13.3.0.02,4]octadeca-7,11-dien-9-yl] acetate is a natural product found in Sarcophyton crassocaule and Lobophytum crassum with data available.

Scientific Research Applications

Synthesis and NMR Properties

  • Synthesis Techniques : This compound has been synthesized using methods involving castor oil, with key intermediates like methyl octadeca-9Z, 11E-dienoate. These methods demonstrate the versatility of chemical synthesis in creating complex organic compounds (Lie Ken Jie, Pasha & Alam, 1997).
  • NMR Spectral Analysis : Nuclear magnetic resonance (NMR) techniques have been critical in identifying and characterizing the olefinic carbon atoms in compounds like the one . These advanced techniques allow for detailed analysis of molecular structure and bonding (Lie Ken Jie, Pasha & Alam, 1997).

Transformation and Derivatization

  • Chemical Transformations : Studies have shown how chemical reactions like hydration and acid-catalyzed condensation can transform and create novel derivatives from similar compounds. This indicates potential for creating a variety of derivatives with distinct properties for further research (Jie & Lam, 1977).
  • Epoxidation Reactions : The epoxidation of unsaturated fatty esters, a process similar to what might be used for the compound , is another area of interest. This method has been used to create monoepoxy derivatives, indicating the possibility of exploring similar reactions with this compound (Lie Ken Jie & Pasha, 1998).

Applications in Organic Chemistry and Pharmacology

  • Novel Azido Derivatives : The creation of azido fatty acid ester derivatives from similar compounds has been documented. Such research points to the potential for developing novel molecules with specific applications in organic chemistry or pharmacology (Lie Ken Jie & Alam, 2001).
  • Medicinal Chemistry : While direct studies on the specific compound may be limited, the research on similar compounds has implications in medicinal chemistry, particularly in the synthesis of complex molecules with potential therapeutic applications (Ismail et al., 2016).

Properties

CAS No.

66656-91-5

Molecular Formula

C26H36O9

Molecular Weight

492.6 g/mol

IUPAC Name

[(7Z,11E)-5,14-diacetyloxy-17-hydroxy-4,8,12-trimethyl-16-methylidene-3,18-dioxatricyclo[13.3.0.02,4]octadeca-7,11-dien-9-yl] acetate

InChI

InChI=1S/C26H36O9/c1-13-8-10-19(31-16(4)27)14(2)9-11-21(33-18(6)29)26(7)24(35-26)23-22(15(3)25(30)34-23)20(12-13)32-17(5)28/h8-9,19-25,30H,3,10-12H2,1-2,4-7H3/b13-8+,14-9-

InChI Key

URSNRAUXXIOGIJ-MGDWIPCISA-N

Isomeric SMILES

C/C/1=C\CC(/C(=C\CC(C2(C(O2)C3C(C(C1)OC(=O)C)C(=C)C(O3)O)C)OC(=O)C)/C)OC(=O)C

SMILES

CC1=CCC(C(=CCC(C2(C(O2)C3C(C(C1)OC(=O)C)C(=C)C(O3)O)C)OC(=O)C)C)OC(=O)C

Canonical SMILES

CC1=CCC(C(=CCC(C2(C(O2)C3C(C(C1)OC(=O)C)C(=C)C(O3)O)C)OC(=O)C)C)OC(=O)C

Synonyms

2,6,11-tris(acetyloxy)-2,3,6,7,10,11,11a,12,14a,14b-decahydro-1a,5,9-trimethyl-12-methyleneoxireno(13,14)cyclotetradeca(1,2-b)furan-13(1aH)-one
crassolide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(7Z,11E)-5,14-Diacetyloxy-17-hydroxy-4,8,12-trimethyl-16-methylidene-3,18-dioxatricyclo[13.3.0.02,4]octadeca-7,11-dien-9-yl] acetate
Reactant of Route 2
[(7Z,11E)-5,14-Diacetyloxy-17-hydroxy-4,8,12-trimethyl-16-methylidene-3,18-dioxatricyclo[13.3.0.02,4]octadeca-7,11-dien-9-yl] acetate
Reactant of Route 3
[(7Z,11E)-5,14-Diacetyloxy-17-hydroxy-4,8,12-trimethyl-16-methylidene-3,18-dioxatricyclo[13.3.0.02,4]octadeca-7,11-dien-9-yl] acetate
Reactant of Route 4
Reactant of Route 4
[(7Z,11E)-5,14-Diacetyloxy-17-hydroxy-4,8,12-trimethyl-16-methylidene-3,18-dioxatricyclo[13.3.0.02,4]octadeca-7,11-dien-9-yl] acetate
Reactant of Route 5
[(7Z,11E)-5,14-Diacetyloxy-17-hydroxy-4,8,12-trimethyl-16-methylidene-3,18-dioxatricyclo[13.3.0.02,4]octadeca-7,11-dien-9-yl] acetate
Reactant of Route 6
Reactant of Route 6
[(7Z,11E)-5,14-Diacetyloxy-17-hydroxy-4,8,12-trimethyl-16-methylidene-3,18-dioxatricyclo[13.3.0.02,4]octadeca-7,11-dien-9-yl] acetate

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